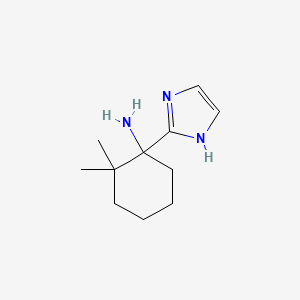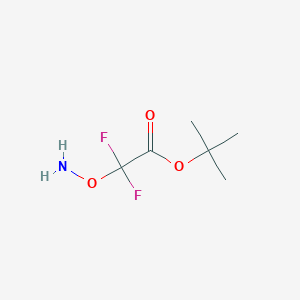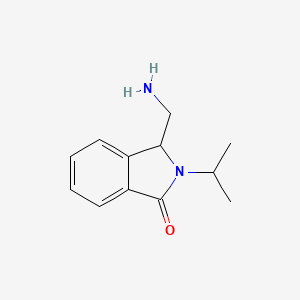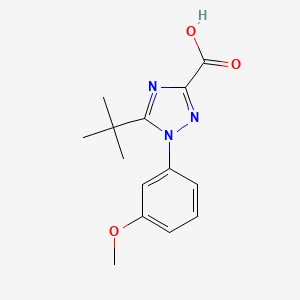![molecular formula C7H9BrN2O2 B13219070 2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B13219070.png)
2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine: is a heterocyclic compound with the following chemical formula:
C7H9BrN2O2
. It belongs to the imidazole family, characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Imidazoles play crucial roles in various biological processes and have applications in both medicinal chemistry and industry.Métodos De Preparación
Synthetic Routes:: The synthetic routes for this compound involve cyclization reactions. One common method is the condensation of 2-bromo-3-methoxyaniline with glyoxal in the presence of an acid catalyst. The resulting intermediate undergoes intramolecular cyclization to form the imidazo[2,1-c][1,4]oxazine ring system.
Reaction Conditions::- Reactants: 2-bromo-3-methoxyaniline, glyoxal
- Catalyst: Acidic conditions (e.g., sulfuric acid)
- Temperature: Typically performed at elevated temperatures
- Solvent: Organic solvents (e.g., ethanol, dichloromethane)
Industrial Production:: While research laboratories often use custom synthetic routes, industrial production may involve more efficient and scalable methods. Unfortunately, specific industrial-scale processes for this compound are not widely documented.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The methoxy group can be oxidized to the corresponding carbonyl group.
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Reduction: Reduction of the imidazo[2,1-c][1,4]oxazine ring system may yield different derivatives.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Oxidation may yield the corresponding carbonyl compound, while substitution could lead to various derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry::
Antimicrobial Properties: Imidazoles exhibit antimicrobial activity, making them valuable in drug discovery.
Anticancer Potential: Some imidazole derivatives show promising anticancer effects.
Dyes and Pigments: Imidazoles serve as precursors for dyes and pigments.
Corrosion Inhibitors: Imidazole-based compounds protect metals from corrosion.
Mecanismo De Acción
The exact mechanism of action for 2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While this compound is unique due to its specific substitution pattern, it shares similarities with other imidazole derivatives, such as 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid . These related compounds may have distinct properties and applications.
Propiedades
Fórmula molecular |
C7H9BrN2O2 |
|---|---|
Peso molecular |
233.06 g/mol |
Nombre IUPAC |
2-bromo-3-methoxy-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine |
InChI |
InChI=1S/C7H9BrN2O2/c1-11-7-6(8)9-5-4-12-3-2-10(5)7/h2-4H2,1H3 |
Clave InChI |
VRHSQLGNZKMUET-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=C2N1CCOC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Benzyloxy)-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)-4-oxobutanoic acid](/img/structure/B13218994.png)

![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13219023.png)



![(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylic acid](/img/structure/B13219048.png)

![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13219066.png)


![4-{2-Azaspiro[4.4]nonan-4-yl}phenol](/img/structure/B13219089.png)


